7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one
Overview
Description
“7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one” is a chemical compound that belongs to the class of heteroaryl fused indole ring systems . It has been mentioned in the context of the synthesis of novel heteroaryl-fused 7,8,9,10-tetrahydro-6H-azepino .
Synthesis Analysis
Three synthetic approaches have been developed that allow efficient access to novel heteroaryl fused indole ring systems, including: 7,8,9,10-tetrahydro-6H-azepino . These strategies are fully exemplified and the relative merits and limitations of the approaches are discussed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include efficient access to novel heteroaryl fused indole ring systems . The details of these reactions are not explicitly mentioned in the available data.Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Potential Antibacterial Applications : A study by (Demchenko et al., 2021) discussed the synthesis of novel compounds related to 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one. These compounds demonstrated significant antibacterial and antifungal activities, indicating potential applications in medical and pharmaceutical research.
Chemical Synthesis and Structural Analysis
- Synthetic Methodologies and Chemical Structures : Research by (Jones & Radley, 1982) explored the synthesis of this compound and related compounds. This study provides valuable insights into the chemical structures and synthetic pathways of these compounds.
Applications in Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : A paper by (Albright & Du, 2000) discussed the synthesis of heterocyclic compounds related to this compound, highlighting its importance in the field of heterocyclic chemistry.
Pharmaceutical Research and Applications
- Potential for Pharmaceutical Research : (Cho et al., 1997) focused on the synthesis of compounds related to this compound for potential pharmaceutical applications. This study contributes to understanding the role of such compounds in drug discovery.
Exploring Reaction Temperatures in Synthesis
- Temperature-Dependent Synthesis : Research by (Nayak et al., 2017) investigated the impact of reaction temperatures on the synthesis of this compound derivatives. The findings offer valuable information for optimizing synthesis conditions.
Novel Synthesis Methods
- Innovative Synthesis Approaches : (Tang et al., 2015) and (Nebe et al., 2016) proposed novel methods for synthesizing derivatives of this compound, contributing to the advancement of synthetic chemistry techniques.
Additional Research and Potential Applications
Several other studies have contributed to the understanding and potential applications of this compound in various scientific fields. These include works by (Bhowmik et al., 2014), (Muchowski et al., 1985), (Kaltenegger et al., 2003), and others.
Mechanism of Action
Target of Action
Similar compounds such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives have been reported to inhibit receptor-interacting protein kinase 1 (ripk1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
Similar compounds have been found to bind to the allosteric pocket of ripk1, serving as a type iii inhibitor . This binding inhibits the activity of RIPK1, thereby preventing necroptosis .
Biochemical Pathways
Inhibition of ripk1, as seen with similar compounds, would impact the necroptosis pathway . Necroptosis is involved in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on similar compounds to determine their oral exposure .
Result of Action
Similar compounds have shown potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that 7,8-Dihydro-5H-pyrrolo[1,2-a]azepin-9(6H)-one might also have anti-necroptotic effects.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrrolo[1,2-a]azepin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-2-6-10-7-3-4-8(9)10/h3-4,7H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMQCSQGXDGII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CC=C2C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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